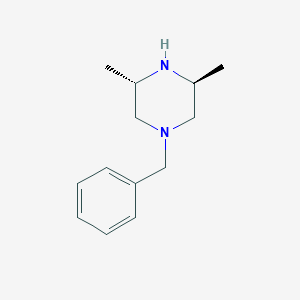

(3S,5S)-1-Benzyl-3,5-dimethylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S,5S)-1-benzyl-3,5-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-11-8-15(9-12(2)14-11)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDQGGNOPNSEKT-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(C[C@@H](N1)C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Asymmetric Synthesis Methodologies for 3s,5s 1 Benzyl 3,5 Dimethylpiperazine

Strategies for Enantioselective Preparation of Piperazine (B1678402) Cores

The enantioselective preparation of the piperazine core is the cornerstone of synthesizing optically pure (3S,5S)-1-Benzyl-3,5-dimethylpiperazine. These strategies are broadly categorized into the use of chiral pool precursors, chiral auxiliaries, and asymmetric catalysis.

Utilization of Chiral Pool Precursors

The chiral pool approach leverages naturally occurring chiral molecules as starting materials to introduce the desired stereochemistry. mdpi.com This is a highly effective method for establishing key stereocenters in optically active compounds. mdpi.com

Amino acids are excellent chiral precursors for the synthesis of substituted piperazines due to their ready availability in enantiomerically pure forms. nih.govrsc.org L-alanine, in particular, serves as a common starting material for constructing the (3S,5S) stereochemistry of the target molecule. The synthesis typically involves a multi-step sequence that transforms the amino acid into a suitable diamine intermediate, which then undergoes cyclization to form the piperazine ring. For instance, a strategy for the stereoselective preparation of enantiomerically enriched cis-2,6-disubstituted piperazines from amino acid precursors has been described, yielding the target compounds in high enantiomeric excess (95–99% ee). nih.gov This approach often involves the modular construction of piperazines, allowing for variations in substituents at different positions of the ring. nih.gov

A general synthetic route may start with the conversion of an optically pure amino acid into a 1,2-diamine, which is a key intermediate for the subsequent annulation to form the desired piperazine. nih.gov For example, a concise asymmetric synthesis of cis-2,6-disubstituted piperazines utilizes a palladium-catalyzed carboamination reaction for the ring-forming step from substrates prepared in enantiomerically enriched form from commercially available amino acids. nih.gov

| Starting Material | Key Steps | Product | Reference |

| L-Alanine | Conversion to chiral 1,2-diamine, Cyclization | This compound | nih.govrsc.org |

| Amino Acid Precursors | Preparation of substituted ethylenediamine (B42938) derivatives, Pd-catalyzed carboamination | cis-2,6-disubstituted piperazines | nih.gov |

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. sigmaaldrich.com Once the desired stereochemistry is established, the auxiliary can be removed. sigmaaldrich.com This method is widely employed in asymmetric synthesis.

In the context of piperazine synthesis, a chiral auxiliary can be attached to a prochiral substrate to direct the formation of one enantiomer over the other during the cyclization step. For instance, (R)-(+)-2-methylpiperazine has been synthesized from (R)-(−)-phenylglycinol, which acts as a chiral auxiliary. rsc.org Although this example leads to a different piperazine derivative, the principle can be applied to the synthesis of this compound by selecting an appropriate chiral auxiliary and starting materials. The choice of the auxiliary is critical and can significantly influence the diastereoselectivity of the key bond-forming reactions.

Asymmetric Catalysis in Piperazine Ring Formation

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering an efficient way to generate enantiomerically enriched products. This approach relies on the use of a chiral catalyst to control the stereoselectivity of the reaction.

Palladium-catalyzed carboamination reactions have proven to be a robust method for the synthesis of substituted piperazines. nih.gov This reaction involves the intramolecular cyclization of an amine onto an alkene, facilitated by a palladium catalyst. The stereochemical outcome of the reaction can be controlled by the use of chiral ligands.

A strategy for the stereoselective preparation of enantiomerically enriched cis-2,6-disubstituted piperazines from amino acid precursors utilizes a palladium-catalyzed carboamination reaction between an aryl or alkenyl halide and a substituted ethylenediamine derivative to form the piperazine ring. nih.gov This method allows for the formation of two bonds and one or two stereocenters in a single step with high diastereoselectivity and no loss of enantiomeric purity. nih.gov The mechanism is believed to proceed through oxidative addition of the halide to a Pd(0) complex, followed by amination and subsequent intramolecular carboamination. nih.gov

| Catalyst System | Substrates | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Pd₂(dba)₃ / P(2-furyl)₃ | Aryl or alkenyl halides and substituted ethylenediamine derivatives | cis-2,6-disubstituted piperazines | 14:1 to >20:1 | 95–99% | nih.govnih.gov |

Chiral ligands play a pivotal role in asymmetric catalysis by creating a chiral environment around the metal center, which in turn directs the stereochemical course of the reaction. nih.gov In palladium-catalyzed cyclization reactions for piperazine synthesis, the choice of the chiral ligand is crucial for achieving high enantioselectivity. rsc.org

Various types of chiral ligands have been developed and utilized in asymmetric synthesis, including those with C2-symmetry and nonsymmetrical P,N-ligands. nih.gov For palladium-catalyzed asymmetric tandem allylic substitution reactions to form piperazines, chiral phosphine (B1218219) ligands such as 2-(phosphinophenyl)pyridine have been employed, furnishing optically active products with high enantiomeric excess. rsc.org The development of new and more efficient chiral ligands is an active area of research, with the aim of improving the selectivity and scope of asymmetric cyclization reactions. nih.govnankai.edu.cn The interaction between the chiral ligand and the palladium catalyst can influence the transition state of the reaction, thereby controlling the facial selectivity of the cyclization and leading to the desired stereoisomer. researchgate.net

Targeted Synthesis of this compound and Related Chiral Piperazines

The targeted synthesis of chiral piperazines like this compound relies on strategies that can establish and control multiple stereocenters. These methods can be broadly categorized into two main approaches: the construction of the piperazine ring with predetermined stereochemistry (ring-closing strategies) and the stereocontrolled modification of an existing piperazine core.

Building the piperazine ring from acyclic precursors is a common and versatile strategy. The key challenge lies in controlling the stereochemistry during the cyclization process to yield the desired cis- or trans-isomers with high enantiopurity.

Intramolecular cyclization is a powerful method for constructing the piperazine skeleton. These strategies often involve the formation of two nitrogen-carbon bonds in a sequential or concerted manner to form the six-membered ring.

One notable strategy involves the cyclization of linear diamine precursors. mdpi.com For instance, a highly diastereoselective intramolecular hydroamination serves as a key step in a modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org This method utilizes cyclic sulfamidates derived from amino acids as precursors to generate the required hydroamination substrates. organic-chemistry.org Another approach uses a palladium-catalyzed cyclization that couples a propargyl unit with a diamine component, offering high regio- and stereochemical control.

A recently developed method for constructing homochiral cis-2,5-disubstituted piperazines utilizes the copper-catalyzed regioselective ring-opening and ring-closing of non-activated N-tosyl aziridines. rsc.org This is followed by a palladium-mediated N-C bond formation from N-tosyl brominated amino-acid derivatives to access the desired disubstituted piperazines. rsc.org Furthermore, a method involving the reductive cyclization of dioximes has been developed. mdpi.com This process proceeds through a diimine intermediate, which cyclizes to a dihydropyrazine (B8608421) before being reduced to the final piperazine product. The stereoselectivity, favoring the cis-isomer, is attributed to the addition of dihydrogen from the less sterically hindered face of the dihydropyrazine intermediate. mdpi.com

An alternative intramolecular approach involves an SN2 ring closure. A route to 2,3-substituted piperazines was developed using an initial intermolecular aza-Michael reaction followed by a terminal intramolecular SN2 cyclization to form the piperazine core. nih.gov

Table 1: Selected Intramolecular Cyclization Strategies for Piperazine Synthesis

| Precursor Type | Key Reaction Step | Catalyst/Reagent | Outcome | Reference |

| Dioximes | Catalytic Reductive Cyclization | 5%-Pd/C or Raney Nickel, H₂ | Predominantly cis-2,6-disubstituted piperazines | mdpi.com |

| N-Tosyl Aziridines | Ring-Opening and Ring-Closing | Copper catalyst, then Palladium catalyst | Homochiral cis-2,5-disubstituted piperazines | rsc.org |

| Aminoalkene Derivatives | Intramolecular Aminoalkene Hydroamination | Zr-ureate catalyst | Substituted piperazines | rsc.org |

| Azidoamine Derivatives | Staudinger Reaction followed by Cyclization | Triphenylphosphine | Failed to produce piperazine; formed lactam instead | nih.gov |

| 1,4-Diamine Precursors | Annulation Protocol | Bromoethyldiphenylsulfonium triflate | cis and trans 2,3-disubstituted piperazines | nih.gov |

The Fukuyama-Mitsunobu reaction is a well-established and reliable method for intramolecular C-N bond formation, making it highly suitable for the synthesis of nitrogen-containing heterocycles, including piperazines. nih.govacs.org This reaction involves the cyclization of a nosyl-protected amino alcohol under Mitsunobu conditions (typically using a phosphine and an azodicarboxylate) to form the heterocyclic ring. acs.org

A general and efficient protocol for synthesizing chiral monosubstituted piperazines utilizes the Fukuyama-Mitsunobu cyclization as the key ring-closing step. acs.org The synthesis begins with the aminolysis of a nosylamide-activated aziridine (B145994) with an ω-amino alcohol. The resulting acyclic intermediate, a protected β-aminosulfonamide, is then subjected to Fukuyama-Mitsunobu conditions to yield the N-Boc- or N-Ns-protected piperazine. acs.org An advantage of this method is the mild reaction conditions and short reaction times. acs.org

Challenges can arise in solid-phase applications of this methodology, particularly for the synthesis of chiral 2,5-disubstituted piperazines. nih.gov Modifications, such as N-carbamoylation of the acyclic intermediate before cyclization, have been investigated to overcome these issues. The choice of N-protecting group (e.g., Fmoc, Boc, Alloc) and the bulkiness of the side chains can significantly influence the yield of the cyclization step. nih.gov An improved Fukuyama-Mitsunobu procedure using di-tert-butyl azodicarboxylate (DTBAD) and diphenylpyridinylphosphine has been developed to simplify the purification process by generating by-products that are easily removed. rsc.org

Table 2: Key Features of Fukuyama-Mitsunobu Cyclization in Piperazine Synthesis

| Starting Material | Key Reagents | Protecting Groups | Product | Key Finding | Reference |

| Protected β-aminosulfonamides | DIAD, Ph₃P | Ns, Boc | Chiral N-protected piperazines | Efficient solution-phase method with a single final purification. | acs.org |

| Resin-bound (S)-aziridine-2-methanol | Microwave-assisted aminolysis, DIAD, Ph₃P | Fmoc, Boc, Alloc | cis- and trans-2,5-disubstituted piperazines | N-protection prior to cyclization is crucial for success on solid phase. | nih.gov |

| Alkyl alcohols and nosyl-protected amines | DTBAD, Diphenylpyridinylphosphine | Ns | Primary or secondary amines | Modified reagents lead to cleaner reaction mixtures and easier purification. | rsc.org |

An alternative to building the piperazine ring from scratch is to modify an existing, often simpler, piperazine molecule. This approach requires methods that can introduce substituents at specific carbon atoms with high stereocontrol.

Direct and selective functionalization of the C-H bonds of a piperazine ring is a significant challenge but offers a direct route to substituted derivatives. nsf.gov While approximately 80% of piperazine-containing drugs are substituted only at the nitrogen atoms, recent advances in C-H functionalization are expanding the structural diversity of these compounds. nsf.gov

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes represent a powerful strategy for the site-selective functionalization of related heterocycles like piperidines. nih.gov The site selectivity (e.g., C2 vs. C4) can be controlled by the choice of the rhodium catalyst and the nitrogen protecting group. nih.gov For instance, N-Boc-piperidine functionalization catalyzed by Rh₂(R-TCPTAD)₄ leads to 2-substituted products. nih.gov While this has been demonstrated on piperidines, the principles could be extended to piperazine systems to introduce substituents like methyl groups with defined stereochemistry. The introduction of a benzyl (B1604629) group is typically achieved through N-alkylation at one of the nitrogen atoms, a standard and generally high-yielding transformation.

Enantioconvergent synthesis aims to convert a racemic mixture of a starting material into a single enantiomer of the product. This is a highly efficient strategy as it avoids the 50% theoretical yield limit of classical resolution.

In the context of related heterocyclic systems, dynamic kinetic resolution (DKR) has been successfully applied. For the synthesis of 3,5-disubstituted piperidines, a chemoenzymatic method was used where a mixture of a cis- and racemic trans-diol was converted into a single diastereomer, the cis-(3R,5S)-diacetate, with excellent diastereoselectivity using an enzyme- and Ruthenium-catalyzed reaction. nih.gov Such strategies, which combine enzymatic resolution with in-situ racemization of the undesired enantiomer, could theoretically be applied to a racemic mixture of 3,5-dimethylpiperazine to obtain the desired (3S,5S) enantiomer before subsequent N-benzylation.

The synthesis of chiral drugs approved by the FDA often relies on three main strategies: the chiral pool approach (synthesis from naturally occurring chiral molecules), chiral resolution, and asymmetric synthesis using chiral catalysts, auxiliaries, or reagents. nih.gov Enantioconvergent methods fall under the umbrella of asymmetric synthesis and represent an advanced and efficient approach to producing single-enantiomer pharmaceuticals. nih.gov

Solid-Phase Synthesis Techniques for N-Substituted Piperazine Analogues

Solid-phase synthesis offers a powerful platform for the generation of libraries of N-substituted piperazine analogues. This methodology facilitates the purification process by allowing for the simple filtration and washing of the resin-bound intermediates. A common approach involves the use of a Wang resin to which a suitable building block is attached. For instance, the synthesis of piperazinone-derived analogues has been demonstrated using a solid-phase strategy. acs.org In a representative sequence, resin-bound N-(4-tert-butyloxy-phenethyl)-glycine is alkylated with a chiral building block like d- or l-Boc-serine-β-lactone. acs.org The resulting carboxylic acid is then coupled with various benzylamine (B48309) derivatives. acs.org Subsequent treatment with an acid, such as trifluoroacetic acid (TFA) with a small percentage of water, cleaves the product from the resin while simultaneously inducing deprotection and cyclization to yield the desired piperazinones. acs.org These piperazinones can then serve as precursors to N-substituted piperazines.

Reduction-Based Methodologies for Piperazine Formation from Piperazinones

The reduction of a piperazinone precursor is a key step in many synthetic routes to N-substituted piperazines. For example, a patent describes the preparation of a piperazinone ring through the condensation of cyclohexanone (B45756) with glycine (B1666218) methyl ester and trimethylsilylcyanide (TMSCN). nih.gov The resulting nitrile is then reduced to an amine, which spontaneously cyclizes to form the lactam ring of the piperazinone. nih.gov This piperazinone can then be further functionalized and reduced to the corresponding piperazine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and borane (B79455) complexes. The choice of reducing agent and reaction conditions can be critical for achieving high yields and preserving the stereochemistry of the molecule.

Ring-Opening Reactions of Chiral Aziridines

The ring-opening of chiral aziridines provides a versatile and stereocontrolled route to substituted piperazines. nih.gov Aziridines, particularly "non-activated" ones, can be activated by an appropriate electrophile to form an aziridinium (B1262131) ion, which is then susceptible to nucleophilic attack. researchgate.net This strategy allows for the formation of new carbon-carbon or carbon-heteroatom bonds with a high degree of regio- and stereoselectivity. researchgate.net For instance, the dimerization of aziridines has been employed as a strategy for piperazine synthesis. nih.gov The inherent ring strain of aziridines, which releases approximately 25 kcal/mol upon opening, drives these reactions forward. baranlab.org The synthesis of chiral aziridines themselves can be achieved through various methods, including the reaction of N-tert-butyl-sulfinylketimines with sulfur ylides, which can yield highly substituted chiral aziridines with good diastereoselectivity. rsc.org

Optimization of Asymmetric Synthesis Protocols

The optimization of reaction conditions is paramount in asymmetric synthesis to maximize the yield of the desired stereoisomer while minimizing the formation of others. This involves a careful selection of catalysts, solvents, temperatures, and reagents.

Diastereoselectivity and Enantiomeric Purity Enhancement

Achieving high diastereoselectivity and enantiomeric purity is a central challenge in the synthesis of chiral molecules like this compound. One effective strategy is the use of chiral auxiliaries. For example, the use of an α-methylbenzyl chiral auxiliary on an N-Boc piperazine substrate has been shown to enable the synthesis of enantiopure α-substituted N-Boc piperazines. whiterose.ac.uk The direct α-C–H lithiation of N-Boc-protected piperazines, followed by trapping with an electrophile, is a powerful method for introducing substituents at the α-carbon. beilstein-journals.org The use of chiral ligands, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, in conjunction with s-BuLi, can induce asymmetry in this lithiation step, leading to enantiomerically enriched products. mdpi.com The diastereoselectivity of these reactions can be influenced by the nature of the distal substituent and the electrophile used. mdpi.com

Reaction Condition Tuning for Stereocontrol

Fine-tuning reaction conditions is crucial for controlling the stereochemical outcome of a synthesis. In the context of piperazine synthesis, this can involve several factors. For palladium-catalyzed cyclization reactions that form highly substituted piperazines, the choice of ligand and catalyst system can significantly impact the regio- and stereochemical control. organic-chemistry.org Similarly, in the synthesis of piperazines via the reductive cyclization of dioximes, the choice of catalyst (e.g., 5%-Pd/C or Raney nickel) and hydrogenation conditions (e.g., pressure and temperature) can be optimized to achieve the desired product. nih.gov The solvent can also play a critical role. For instance, in the copper-catalyzed synthesis of C–H functionalized piperazines, changing the solvent system from CH₂Cl₂/HFIP to HFIP/CH₃CN can enable the use of catalytic amounts of copper and expand the substrate scope. mdpi.com

Reactivity and Advanced Organic Transformations of 3s,5s 1 Benzyl 3,5 Dimethylpiperazine

N-Functionalization and Amination Reactions

The presence of a secondary amine group at the N4 position makes (3S,5S)-1-benzyl-3,5-dimethylpiperazine a versatile building block for the introduction of various functional groups. Standard N-functionalization reactions, such as N-acylation and N-alkylation, proceed readily.

N-Acylation can be achieved using a variety of acylating agents, including acid chlorides, anhydrides, and activated carboxylic acids. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

N-Alkylation introduces alkyl, aryl, or heteroaryl moieties at the N4 position. This can be accomplished through nucleophilic substitution of alkyl halides or through reductive amination with aldehydes and ketones. Reductive amination involves the initial formation of an iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Amination Reactions , such as the Buchwald-Hartwig amination, allow for the formation of C-N bonds, coupling the piperazine (B1678402) nitrogen with aryl or heteroaryl halides. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of complex N-arylpiperazine derivatives.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Acylation | Acid chlorides, anhydrides; base (e.g., triethylamine, pyridine) | N-acylpiperazines |

| N-Alkylation | Alkyl halides; base (e.g., K2CO3, NaH) | N-alkylpiperazines |

| Reductive Amination | Aldehydes or ketones; reducing agent (e.g., NaBH(OAc)3, H2/Pd-C) | N-alkylpiperazines |

| Buchwald-Hartwig Amination | Aryl/heteroaryl halides; Pd catalyst, ligand, base | N-arylpiperazines |

Electrophilic and Nucleophilic Substitution Reactions on the Piperazine Ring

While the nitrogen atoms are the primary sites of reactivity, the carbon atoms of the piperazine ring can also undergo substitution reactions, although this often requires specific activation strategies.

Electrophilic substitution directly on the piperazine ring is uncommon due to the electron-rich nature of the amine groups, which tend to react with electrophiles. However, functionalization of the ring carbons can be achieved through multi-step sequences.

Nucleophilic substitution at the carbon atoms of the piperazine ring is also challenging. One strategy to achieve this is through the C-H functionalization of the piperazine ring. This can be accomplished via lithiation of an N-protected piperazine, followed by quenching with an electrophile. acs.orgyork.ac.uk Asymmetric lithiation using a chiral ligand can lead to the stereoselective introduction of substituents. acs.orgyork.ac.uk Photocatalysis has also emerged as a method for the C-H functionalization of piperazines. nih.gov

| Reaction Type | Strategy | Reagents and Conditions |

| C-H Functionalization | Asymmetric Lithiation-Substitution | s-BuLi, chiral ligand (e.g., (-)-sparteine), electrophile |

| C-H Functionalization | Photocatalysis | Photocatalyst, light, aryl/vinyl halide |

Derivatization at Peripheral Positions (Benzyl and Methyl Groups)

The benzyl (B1604629) and methyl groups of this compound offer additional sites for chemical modification.

The N-benzyl group can be removed through catalytic hydrogenation, a process known as debenzylation. sciencemadness.orgnih.govacs.orgsciencemadness.org This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere and is a common strategy to deprotect the N1-position for further functionalization. nih.govacs.org The benzyl group can also be a site for electrophilic aromatic substitution on the phenyl ring, although the reaction conditions must be carefully chosen to avoid side reactions at the piperazine nitrogens. Oxidation of the benzylic C-H bonds is also a possibility. mdpi.comru.nl

The methyl groups at the C3 and C5 positions are generally unreactive. However, under forcing conditions or through radical-mediated processes, they could potentially undergo oxidation or halogenation.

A key derivative at the N4 position is the formation of a carbamate (B1207046), such as a benzyloxycarbonyl (Cbz) group. The compound benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate is a commercially available derivative that protects the N4-amine, allowing for selective reactions at other positions. sigmaaldrich.comachmem.com

| Position | Reaction Type | Reagents and Conditions | Product Feature |

| N-Benzyl Group | Debenzylation (Hydrogenolysis) | H2, Pd/C | Removal of the benzyl group |

| N-Benzyl Group | Oxidation | Oxidizing agents (e.g., KMnO4) | Oxidation of the benzylic position |

| N4-Position | Carbamate Formation | Benzyl chloroformate (Cbz-Cl) | Protection of the secondary amine |

Ring-Opening and Rearrangement Reactions

Under specific conditions, the piperazine ring of this compound can undergo ring-opening or rearrangement reactions.

Ring-opening reactions are not common for simple piperazines but can be induced by strong nucleophiles under harsh conditions or by using specialized reagents designed to cleave the C-N bonds.

Rearrangement reactions , such as the Stevens and Sommelet-Hauser rearrangements, are plausible for quaternary ammonium (B1175870) salts derived from this compound. wikipedia.org The Stevens rearrangement is a 1,2-rearrangement of an ammonium ylide, which can be formed by treating a quaternary ammonium salt with a strong base. wikipedia.org The Sommelet-Hauser rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement of a benzylic quaternary ammonium salt. nih.govrsc.org These rearrangements can lead to the formation of structurally diverse amine products.

| Reaction Type | Key Intermediate | Product Type |

| Stevens Rearrangement | Ammonium ylide | Rearranged tertiary amine |

| Sommelet-Hauser Rearrangement | Benzylic ammonium ylide | o-Substituted N,N-dialkylbenzylamine |

Application in Multi-Component Reactions (MCRs)

This compound, or its debenzylated derivative, can serve as a chiral amine component in various multi-component reactions (MCRs). MCRs are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials.

In the Ugi four-component reaction , a primary or secondary amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid combine to form a bis-amide. nih.gov The chiral piperazine can be used as the amine component to introduce a stereocenter into the product.

The Mannich reaction involves the aminoalkylation of a carbon acid with an aldehyde and a primary or secondary amine. researchgate.netrsc.org The use of a chiral amine like (3S,5S)-3,5-dimethylpiperazine (after debenzylation) can induce asymmetry in the product. Chiral piperazines have been shown to be efficient catalysts for asymmetric Michael additions, a related conjugate addition reaction. unl.pt

The chiral diamine backbone of this piperazine derivative also makes it a potential precursor for the synthesis of more complex structures like cryptands , which are macrobicyclic polyamines capable of encapsulating ions. researchgate.netresearchgate.netrsc.orgwikipedia.org

| MCR Type | Components | Role of Piperazine Derivative |

| Ugi Reaction | Amine, Aldehyde/Ketone, Isocyanide, Carboxylic Acid | Chiral amine component |

| Mannich Reaction | Amine, Aldehyde, Carbonyl compound | Chiral amine component or catalyst |

| Cryptand Synthesis | Diamine, Dihalide/Ditosylate | Chiral diamine building block |

Stereochemical Characterization and Advanced Analysis of 3s,5s 1 Benzyl 3,5 Dimethylpiperazine

Spectroscopic Methods for Stereoisomer Differentiation

Spectroscopic techniques are indispensable for the structural elucidation of chiral molecules. Methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular framework and can be adapted to differentiate between stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the connectivity of (3S,5S)-1-Benzyl-3,5-dimethylpiperazine. However, in a standard achiral solvent, the NMR spectra of enantiomers are identical. To distinguish between enantiomers, chiral auxiliary agents are employed. These agents, such as chiral solvating agents (e.g., (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid) or chiral derivatizing agents, interact with the enantiomers to form diastereomeric complexes. nih.gov These complexes have different magnetic environments, leading to observable differences in chemical shifts (Δδ) and the separation of signals for each enantiomer. nih.govnih.gov

For piperazine (B1678402) derivatives, variable-temperature (VT) NMR studies can also provide insights into conformational dynamics, such as the interconversion of chair conformations, which can be influenced by the stereochemistry of the substituents. researchgate.net Furthermore, advanced techniques like ¹⁹F NMR-based chemosensing, involving a chiral ¹⁹F-labeled probe, can create distinct signals for each enantiomer, allowing for reliable analysis. nih.gov

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman, provides information on the functional groups and fingerprint region of a molecule. nih.gov For piperazine structures, characteristic vibrations include N-H stretching (if present), C-H stretching of the benzyl (B1604629) and methyl groups, and various bending and stretching modes of the piperazine ring. researchgate.net The CH₂ vibrations in heterocyclic structures typically appear in the 3100-2800 cm⁻¹ range. researchgate.net While the standard IR spectra of enantiomers are identical, Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, can be used to distinguish them. nih.gov

| Technique | Method | Expected Outcome for this compound |

|---|---|---|

| ¹H / ¹³C NMR | Use of a chiral solvating agent | Formation of diastereomeric complexes leading to separate, distinct signals for the (3S,5S) and (3R,5R) enantiomers. |

| ¹⁹F NMR | Use of a chiral ¹⁹F-labeled probe | Generation of characteristic ¹⁹F signals with different chemical shifts for each enantiomer, allowing for ratiometric analysis. nih.gov |

| FT-IR | Standard measurement | Characteristic peaks for C-H (aromatic, aliphatic), C-N, and C-C bonds. The spectrum is identical to its enantiomer. chemicalbook.com |

| Vibrational Circular Dichroism (VCD) | Measurement of differential IR absorption | Provides a spectrum with positive and negative bands that is a mirror image of the spectrum for its (3R,5R) enantiomer. nih.gov |

Chromatographic Techniques for Enantiomeric Purity Assessment

Chromatographic methods are paramount for separating enantiomers and quantifying the enantiomeric excess (ee) of a chiral compound. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): HPLC using a Chiral Stationary Phase (CSP) is a powerful and widely used method for resolving enantiomers. mdpi.comresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly versatile. mdpi.com For instance, a column like Chiralpak® IB, which contains cellulose tris(3,5-dimethylphenylcarbamate), can effectively separate chiral imidazolines and similar nitrogen-containing heterocycles. mdpi.com The separation mechanism relies on the differential transient interactions (e.g., hydrogen bonds, π-π stacking, steric interactions) between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Chiral Gas Chromatography (GC): For volatile and thermally stable compounds, chiral GC offers high resolution and sensitivity. researchgate.netchromatographyonline.com Separation is achieved using capillary columns coated with a CSP. Modified cyclodextrins are among the most common and effective CSPs for GC. chromatographyonline.comnih.gov The hydrophobic inner cavity and hydrophilic outer surface of the cyclodextrin (B1172386) derivative allow for differential inclusion and surface interactions with the enantiomers, enabling their separation. chromatographyonline.com Often, derivatization of the analyte is performed to increase volatility and improve separation. researchgate.net

| Technique | Chiral Stationary Phase (CSP) | Typical Mobile/Carrier Phase | Principle of Separation |

|---|---|---|---|

| Chiral HPLC | Cellulose or Amylose derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) mdpi.com | Hexane/Isopropanol mixtures; Reversed-phase with Acetonitrile/Methanol/Aqueous buffers mdpi.com | Differential diastereomeric interactions (H-bonding, π-π interactions, steric hindrance) with the CSP. |

| Chiral GC | Modified Cyclodextrins (e.g., permethylated β-cyclodextrin) chromatographyonline.com | Inert gas (e.g., Helium, Hydrogen) | Differential formation of transient host-guest inclusion complexes between the enantiomers and the cyclodextrin cavity. chromatographyonline.com |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule. wikipedia.orgspark904.nl This technique provides an exact three-dimensional map of the atomic arrangement within a single crystal.

The process involves irradiating a suitable single crystal of the compound with X-rays. The diffraction pattern produced is dependent on the crystal's internal structure. By analyzing the intensities and positions of the diffracted beams, the electron density throughout the crystal can be mapped, and the precise spatial coordinates of each atom can be determined. For chiral molecules, anomalous dispersion effects can be used to unambiguously establish the absolute stereochemistry (R/S configuration) without reference to any other chiral compound. wikipedia.org While obtaining a single crystal suitable for analysis can be a challenge, the resulting data is considered conclusive proof of the molecule's absolute configuration. spark904.nlacs.org

| Parameter | Description | Significance |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice (e.g., Orthorhombic, Monoclinic). | Defines the basic geometry of the unit cell. |

| Space Group | Describes the symmetry elements of the unit cell. Enantiopure compounds crystallize in one of the 65 Sohncke (chiral) space groups. wikipedia.org | Confirms the chiral nature of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell axes. | Defines the size and shape of the repeating unit in the crystal. |

| Flack Parameter | A value used to determine the absolute structure of a chiral, non-centrosymmetric crystal. | A value close to 0 for the assumed configuration confirms its correctness; a value near 1 indicates the opposite configuration. |

Chiroptical Properties and Their Correlation with Stereochemistry

Chiroptical spectroscopy investigates the differential interaction of chiral molecules with polarized light, providing a crucial link between a compound's stereochemistry and its physical properties.

Optical Rotation: A fundamental chiroptical property is optical rotation, where a chiral compound in solution rotates the plane of plane-polarized light. The direction and magnitude of this rotation are measured using a polarimeter to determine the specific rotation [α]. The (3S,5S) enantiomer will rotate light to the same degree but in the opposite direction to its (3R,5R) counterpart. While empirical, this value is a key characteristic for an enantiomerically pure sample.

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD): Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light, typically in the UV-visible range, corresponding to electronic transitions. rsc.org VCD is the infrared analogue, measuring differential absorption in the vibrational region of the spectrum. nih.gov Enantiomers produce mirror-image CD and VCD spectra. A powerful modern approach involves comparing the experimentally measured VCD spectrum with a spectrum predicted for a chosen absolute configuration using Density Functional Theory (DFT) calculations. nih.govspark904.nl A strong correlation between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the molecule in solution, complementing the solid-state data from X-ray crystallography. spark904.nl

| Property | Measurement | Relationship Between Enantiomers |

|---|---|---|

| Specific Rotation [α] | Measured using a polarimeter with a specific wavelength (e.g., Sodium D-line), concentration, and path length. | Equal in magnitude, opposite in sign (e.g., +x° for (3S,5S) and -x° for (3R,5R)). |

| Circular Dichroism (CD) Spectrum | Measures differential absorption (Δε) of circularly polarized UV-Vis light versus wavelength. | Mirror-image spectra (Δε(λ) for one enantiomer is -Δε(λ) for the other). rsc.org |

| Vibrational Circular Dichroism (VCD) Spectrum | Measures differential absorption (ΔA) of circularly polarized IR light versus wavenumber. | Mirror-image spectra; used with DFT calculations to assign absolute configuration in solution. nih.gov |

Computational and Theoretical Investigations of 3s,5s 1 Benzyl 3,5 Dimethylpiperazine

Conformational Analysis and Energy Landscapes

The three-dimensional structure of (3S,5S)-1-Benzyl-3,5-dimethylpiperazine is not static; it exists as an ensemble of interconverting conformers. The piperazine (B1678402) ring typically adopts a chair conformation to minimize steric and torsional strain. In this molecule, the two methyl groups at the C3 and C5 positions are in a cis relationship. For the (3S,5S) stereoisomer, both methyl groups will preferentially occupy equatorial positions in the chair conformation to reduce steric hindrance.

Table 1: Predicted Relative Energies of this compound Conformers Note: This table is illustrative, based on typical findings for N-substituted piperazines. Exact energy values require specific calculations.

| Conformer Description | Piperazine Ring Conformation | N-Benzyl Group Orientation | C3-Methyl Group Orientation | C5-Methyl Group Orientation | Predicted Relative Energy (kcal/mol) |

| I (Global Minimum) | Chair | Equatorial | Equatorial | Equatorial | 0.00 |

| II | Chair | Axial | Equatorial | Equatorial | 2.5 - 4.0 |

| III | Twist-Boat | - | - | - | > 5.0 |

Quantum Chemical Studies on Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature and chemical reactivity of this compound.

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to optimize the molecular geometry and analyze its electronic properties. dergipark.org.trdeu.edu.tr Natural Bond Orbital (NBO) analysis is a key tool in this context. It investigates charge distribution, hybridization, and hyperconjugative interactions that contribute to molecular stability. uniroma2.it For this molecule, NBO analysis would likely reveal significant delocalization of the lone pair of electrons on the N1 nitrogen into the antibonding orbitals of the benzyl (B1604629) ring (a p-π interaction). This interaction stabilizes the molecule and influences the geometry and rotational barrier of the N-benzyl bond. The charge distribution would show the nitrogen atoms as centers of negative charge, making them nucleophilic sites.

Computational tools can be used to model reaction pathways, calculate activation energies, and predict the products of chemical transformations. For instance, the synthesis of substituted piperazines often involves nucleophilic substitution or reductive amination. mdpi.com DFT can be used to model the transition states of these reactions for this compound. For example, in its role as a ligand in catalysis, computational models can elucidate the mechanism of how it coordinates to a metal center and influences the stereochemical outcome of a reaction. rsc.org

Stereoelectronic Effects on Chemical Behavior

Stereoelectronic effects arise from the specific spatial arrangement of orbitals and have a profound impact on molecular structure, stability, and reactivity. In this compound, several such effects are at play:

Hyperconjugation: This involves the donation of electron density from a filled bonding orbital (σ) to an adjacent empty or partially filled antibonding orbital (σ* or π). In this molecule, hyperconjugative interactions between the C-H bonds of the methyl and benzyl groups and the antibonding orbitals of the piperazine ring (σC-N) contribute to conformational stability. cardiff.ac.uk

Gauche Effect: The preference for a gauche conformation can be observed in fragments with adjacent heteroatoms. The stereochemistry of the piperazine ring is influenced by the interactions between the nitrogen lone pairs and adjacent bonds.

Anomeric Effect: While more pronounced in systems like tetrahydropyrans, an analogous effect can be described in piperazines. This involves the donation of electron density from a nitrogen lone pair into an adjacent anti-periplanar σ* orbital (e.g., σC-N or σC-C). The orientation of the N-benzyl group (axial vs. equatorial) is influenced by these orbital interactions, not just by sterics.

These effects collectively determine the preferred three-dimensional structure and modulate the basicity and nucleophilicity of the nitrogen atoms.

Ligand Design Principles Based on Computational Modeling

The chiral scaffold of this compound makes it a valuable building block for designing ligands that can interact stereoselectively with biological targets like receptors or enzymes. rsc.orgnih.gov Computational modeling is a cornerstone of modern ligand design.

Molecular docking simulations can predict how this molecule or its derivatives might bind to a protein's active site. nih.gov These simulations evaluate various poses of the ligand within the binding pocket and score them based on intermolecular interactions like hydrogen bonds, hydrophobic contacts, and π-π stacking (between the ligand's benzyl group and aromatic residues like phenylalanine or tyrosine). nih.gov By understanding these interactions, medicinal chemists can computationally design modifications to the parent structure—for example, by adding functional groups to the benzyl ring or replacing it entirely—to enhance binding affinity and selectivity. nih.gov

Advanced Topological and Orbital Analyses (e.g., AIM, RDG, ELF, MEPS, HOMO-LUMO)

Advanced computational analyses provide a deeper understanding of the bonding and non-covalent interactions within the molecule.

Atoms in Molecules (AIM): AIM analysis defines chemical bonds and interatomic interactions based on the topology of the electron density (ρ(r)). uniroma2.it It can be used to identify bond critical points (BCPs) and characterize the nature of the covalent bonds and weaker non-covalent interactions within this compound. dntb.gov.ua

Reduced Density Gradient (RDG): This method visually reveals non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, by plotting the RDG against the electron density. uniroma2.it For this molecule, RDG analysis would highlight the intramolecular van der Waals contacts that influence the preferred conformation of the benzyl and methyl groups.

Electron Localization Function (ELF): ELF is a function that maps the probability of finding an electron pair. researchgate.net It provides a clear visualization of core electrons, covalent bonds, and lone pairs, offering a chemically intuitive picture of the electron distribution. uniroma2.it

Molecular Electrostatic Potential Surface (MEPS): The MEPS maps the electrostatic potential onto the electron density surface of the molecule. It visually identifies regions of positive and negative potential. For this compound, the MEPS would show negative potential (red/yellow) around the nitrogen atoms, indicating their role as nucleophilic or hydrogen-bond accepting sites, while the hydrogen atoms would show positive potential (blue/green). colab.ws

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. researchgate.net The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). mdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov For this piperazine derivative, the HOMO is expected to be localized primarily on the piperazine ring, particularly the nitrogen atoms, while the LUMO would likely be distributed over the benzyl ring's π-system.

Table 2: Representative Quantum Chemical Descriptor Values for Substituted Piperazines Note: This table provides typical calculated values for analogous compounds from the literature. Specific values for this compound require dedicated computation.

| Descriptor | Typical Calculated Value | Significance |

| HOMO Energy | -5.5 to -6.5 eV | Indicates electron-donating capability (nucleophilicity) |

| LUMO Energy | -0.5 to 0.5 eV | Indicates electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 5.0 to 6.0 eV | Correlates with chemical reactivity and kinetic stability mdpi.com |

| Dipole Moment | 1.5 to 2.5 D | Measures overall polarity of the molecule |

3s,5s 1 Benzyl 3,5 Dimethylpiperazine As a Chiral Building Block in Complex Molecule Synthesis

Role in the Asymmetric Synthesis of Carbon-Substituted Piperazine (B1678402) Pharmacophores

The development of new drugs increasingly requires the synthesis of single enantiomers to ensure target specificity and reduce off-target effects. This has spurred immense interest in the asymmetric synthesis of carbon-substituted piperazines. Utilizing a chiral building block like (3S,5S)-1-benzyl-3,5-dimethylpiperazine provides a strategic advantage. By starting with a molecule where the stereocenters (at C-3 and C-5) are already set, chemists can focus on introducing additional complexity without the need for a separate, often challenging, asymmetric induction step. The benzyl (B1604629) group on the nitrogen can be readily removed at a later synthetic stage, freeing the nitrogen for further functionalization, while the methyl groups provide a defined stereochemical environment that can influence subsequent reactions at other positions on the ring.

Development of Highly Functionalized Piperazine Derivatives

The creation of highly functionalized piperazines is essential for exploring new chemical space in drug discovery. This compound is a key precursor for such derivatives. One common strategy involves modifying the second nitrogen atom (N-4). For instance, it can be acylated to introduce a carbamate (B1207046) group, such as in benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate. sigmaaldrich.comachmem.com This derivative is itself a versatile intermediate, allowing for a host of further chemical transformations. sigmaaldrich.comachmem.comnih.gov

Modern synthetic methods, including photoredox-catalyzed C-H functionalization, offer powerful tools to directly add substituents to the carbon atoms of the piperazine ring. mdpi.com Starting with a stereochemically defined scaffold like this compound ensures that the products of these advanced functionalization reactions are generated as single diastereomers, greatly simplifying purification and biological evaluation.

Precursor in the Synthesis of Chiral N-Heterocycles

The utility of this compound extends beyond piperazine-based targets. Its rigid, chiral framework can be used as a template to construct other complex nitrogen-containing heterocyclic systems. Through ring-opening, ring-closing, or rearrangement reactions, the piperazine core can be transformed into different heterocyclic structures while retaining the original stereochemical information. This approach allows chemists to access novel chiral scaffolds that would be difficult to synthesize by other means, expanding the toolbox for medicinal chemistry and the development of new bioactive compounds.

Applications in Catalyst and Ligand Design

Chiral diamines are a well-established class of ligands for asymmetric catalysis, where they coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction. The C2-symmetric structure of the cis-3,5-dimethylpiperazine core is a privileged motif for such ligands. This compound can be elaborated into more complex ligands. The two nitrogen atoms can act as binding sites for metals, while the chiral scaffold, decorated with appropriate substituents, controls the approach of reactants to the catalytic center. These ligands can be applied in a variety of metal-catalyzed transformations, such as asymmetric hydrogenations, alkylations, and cyclizations, to produce enantiomerically enriched products.

Integration into Diverse Chemical Scaffolds

The versatility of this compound allows for its incorporation into a wide array of larger, more complex molecular architectures.

To explore more rigid and conformationally defined structures, piperazine derivatives are often used to construct bicyclic and polycyclic systems. By introducing functional groups onto both the nitrogen and carbon atoms of the this compound core, intramolecular cyclization reactions can be triggered. This leads to the formation of fused or bridged ring systems where the original piperazine ring is incorporated into a larger, three-dimensional structure. Such molecules are of great interest in medicinal chemistry as they can mimic peptide turns or present functional groups in precise spatial orientations for optimal receptor binding.

Future Perspectives and Emerging Research Areas

Novel Asymmetric Synthetic Routes and Strategies

The development of novel asymmetric synthetic routes to access enantiopure piperazines is a cornerstone of modern organic synthesis. While classical methods often rely on chiral pool starting materials or resolution of racemates, contemporary research is shifting towards more elegant and efficient catalytic asymmetric strategies.

Recent progress in the asymmetric synthesis of carbon-substituted piperazines has highlighted several promising approaches that could be adapted for the synthesis of (3S,5S)-1-Benzyl-3,5-dimethylpiperazine. rsc.org One such strategy involves the catalytic enantioselective synthesis of α-tertiary piperazin-2-ones, which can then be reduced to the corresponding piperazines. rsc.org For instance, palladium-catalyzed asymmetric allylic alkylation has been successfully employed for the synthesis of enantioenriched piperazin-2-ones. rsc.org The development of new chiral ligands and catalytic systems is crucial for improving the efficiency and stereoselectivity of these transformations.

Another emerging area is the use of photoredox catalysis to enable direct C-H functionalization of the piperazine (B1678402) core. researchgate.net This approach avoids the need for pre-functionalized starting materials and offers a more direct route to substituted piperazines. While still in its early stages for the synthesis of highly substituted chiral piperazines, the potential of this technology is significant.

| Strategy | Key Features | Potential for this compound |

| Catalytic Asymmetric Synthesis | Use of chiral catalysts to induce stereoselectivity. | High potential for developing efficient and scalable syntheses with high enantiomeric excess. nih.gov |

| Chiral Pool Synthesis | Utilization of readily available enantiopure starting materials like amino acids. | A reliable but potentially lengthy approach. |

| Diastereoselective Synthesis | Control of stereochemistry through substrate-controlled or reagent-controlled methods. | Can be effective if suitable chiral auxiliaries or reagents are employed. rsc.org |

| Photoredox Catalysis | Light-mediated reactions for C-H functionalization. | A novel and direct approach, though selectivity for specific isomers needs further development. researchgate.netmdpi.com |

Advanced Applications in Complex Chemical System Assembly

The utility of this compound extends beyond its intrinsic properties to its role as a versatile chiral building block in the assembly of complex chemical systems. Its rigid, C2-symmetric scaffold provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive component in the design of ligands for asymmetric catalysis and as a scaffold for drug discovery.

The development of new drugs often requires the synthesis of complex molecules with precise stereochemical control. enamine.net this compound can serve as a key intermediate in the synthesis of such molecules, where the piperazine core imparts specific conformational constraints and physicochemical properties. Research in this area is focused on incorporating this chiral motif into larger, more complex structures to create novel therapeutic agents.

Furthermore, the nitrogen atoms of the piperazine ring can be functionalized to create novel chiral ligands for asymmetric catalysis. The defined stereochemistry of the methyl groups at the C3 and C5 positions can influence the coordination geometry of metal complexes, leading to high levels of enantioselectivity in a variety of chemical transformations.

| Application Area | Role of this compound | Research Focus |

| Medicinal Chemistry | Chiral scaffold for the synthesis of drug candidates. | Incorporation into complex bioactive molecules to improve efficacy and selectivity. mdpi.com |

| Asymmetric Catalysis | Precursor for the synthesis of novel chiral ligands. | Development of new catalytic systems for enantioselective transformations. |

| Materials Science | Monomer for the synthesis of chiral polymers and materials. | Creation of materials with unique chiroptical properties. |

Green Chemistry Approaches to Chiral Piperazine Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. For the synthesis of this compound, this translates to the development of more environmentally benign and sustainable processes.

One key aspect of green chemistry is the use of safer and more environmentally friendly solvents. Research is ongoing to replace traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids. biotage.com For example, the use of piperazine itself as a solvent in certain reactions can provide an eco-friendly and cost-effective synthesis of N-arylpiperazines. organic-chemistry.org

| Green Chemistry Approach | Benefits | Application to this compound Synthesis |

| Use of Green Solvents | Reduced environmental impact and improved safety. | Exploring water or bio-based solvents for key synthetic steps. biotage.com |

| Microwave-Assisted Synthesis | Faster reaction times, lower energy consumption. | Accelerating cyclization and substitution reactions. nih.govnih.gov |

| Catalytic Reactions | High atom economy, reduced waste. | Employing recyclable catalysts for asymmetric transformations. |

| One-Pot Syntheses | Reduced workup and purification steps, less waste. | Designing convergent synthetic routes that minimize intermediate isolation. mdpi.com |

Integration with Flow Chemistry and Automation in Chiral Synthesis

The integration of flow chemistry and automation offers a paradigm shift in the synthesis of chiral molecules, moving from traditional batch processes to continuous manufacturing. This approach provides numerous advantages, including enhanced safety, improved reproducibility, and the potential for high-throughput optimization and production. mdpi.comgoogle.com

Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and selectivities. For the synthesis of this compound, flow chemistry can be employed for key steps like reductions and aminations, enabling safer handling of hazardous reagents and better control over exothermic reactions. mdpi.com

The automation of synthetic processes, often coupled with in-line analytical techniques, allows for rapid screening of reaction conditions and optimization of synthetic routes. This is particularly valuable for the development of new catalytic systems for asymmetric synthesis. The combination of flow chemistry and automation has the potential to significantly accelerate the discovery and development of novel synthetic methods for chiral piperazines like this compound.

| Technology | Advantages | Relevance to this compound |

| Continuous Flow Chemistry | Enhanced safety, improved heat and mass transfer, precise control over reaction parameters. | Safer and more efficient execution of hazardous or exothermic reactions in the synthetic sequence. mdpi.comgoogle.com |

| Automation and Robotics | High-throughput screening, improved reproducibility, reduced manual labor. | Rapid optimization of reaction conditions for asymmetric catalysis and multi-step syntheses. |

| In-line Analytics | Real-time reaction monitoring and process control. | Immediate feedback for process optimization, ensuring consistent product quality. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.